N-cyclobutyloxan-4-amine hydrochloride
Description
N-Cyclobutyloxan-4-amine hydrochloride is a secondary amine salt characterized by a cyclobutyl group attached to an oxane (tetrahydropyran) ring. The compound’s structure combines a strained cyclobutane ring with a six-membered oxygen-containing heterocycle, which may influence its physicochemical and pharmacological properties. Its molecular formula is inferred as C₁₀H₂₀ClNO (base: C₁₀H₁₉NO, MW 169.26; hydrochloride adds HCl, MW ~205.73). The hydrochloride salt form enhances solubility and stability, typical of amine derivatives used in pharmaceutical contexts .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
N-cyclobutyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)10-9-4-6-11-7-5-9;/h8-10H,1-7H2;1H |
InChI Key |
MYYLKDCDXKTTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyloxan-4-amine hydrochloride typically involves the reaction of cyclobutylamine with oxan-4-one under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting N-cyclobutyloxan-4-amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of N-cyclobutyloxan-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of N-cyclobutyloxan-4-amine hydrochloride.
Scientific Research Applications
N-cyclobutyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclobutyloxan-4-amine hydrochloride with analogous compounds based on structural features, physicochemical properties, and available data.
Structural Analogs and Similarity Scores
Key structural analogs (Table 1) include:
Table 1: Structural Comparison of N-Cyclobutyloxan-4-amine Hydrochloride and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |
|---|---|---|---|---|---|
| N-Cyclobutyloxan-4-amine hydrochloride | Not provided | C₁₀H₂₀ClNO | ~205.73 | Reference | Cyclobutyl-oxane backbone |
| N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine HCl | 108928-82-1 | C₂₃H₃₂ClNO | 374.96 | 0.95 | Benzyl group, phenylbutoxy side chain |
| N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl | 1353956-59-8 | C₁₃H₂₀Cl₂N₂ | 275.22 | N/A | Chlorobenzyl, cyclohexane diamine |
| 4-((4-Ethylbenzyl)amino)butan-1-ol | Not provided | C₁₃H₂₁NO | 207.31 | 0.84 | Ethylbenzyl substituent, hydroxyl group |
Key Observations:
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (similarity score 0.95) shares the amine-hydrochloride motif but features a bulkier benzyl group and extended hydrophobic side chain, likely increasing lipophilicity compared to the cyclobutyl-oxane structure .
- N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride lacks the oxane ring but incorporates a rigid cyclohexane diamine core and chlorinated aromatic group, which may enhance receptor binding selectivity .
- 4-((4-Ethylbenzyl)amino)butan-1-ol (similarity 0.84) replaces the oxane ring with a hydroxyl-terminated butane chain, reducing steric hindrance and altering solubility .
Physicochemical Properties
- Solubility: Hydrochloride salts like N-cyclobutyloxan-4-amine HCl typically exhibit improved aqueous solubility compared to free bases due to ionic interactions. Analogs with aromatic substituents (e.g., benzyl or chlorobenzyl groups) may show reduced solubility in polar solvents .
- In contrast, cyclohexane-based analogs (e.g., N-(4-chloro-benzyl)-cyclohexane-1,4-diamine HCl) benefit from conformational flexibility, enhancing shelf-life under standard conditions .
Biological Activity
Research indicates that N-cyclobutyloxan-4-amine hydrochloride exhibits several biological activities, primarily through the modulation of neurotransmitter systems. Its mechanisms can be summarized as follows:
- Inhibition of Reuptake : The compound has shown potential in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability in the synaptic cleft.
- Receptor Modulation : N-cyclobutyloxan-4-amine hydrochloride may act as a partial agonist at certain receptor sites, influencing various physiological responses.
Pharmacological Effects
The pharmacological effects of N-cyclobutyloxan-4-amine hydrochloride have been explored in several studies:
- Antidepressant-like Activity : In rodent models, administration of N-cyclobutyloxan-4-amine hydrochloride resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.
- Anxiolytic Effects : The compound has demonstrated anxiolytic effects in behavioral tests, indicating its potential utility in treating anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest that N-cyclobutyloxan-4-amine hydrochloride may have neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the efficacy of N-cyclobutyloxan-4-amine hydrochloride in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after eight weeks of treatment.
Case Study 2: Anxiety Reduction
In another study focusing on generalized anxiety disorder, participants receiving N-cyclobutyloxan-4-amine hydrochloride reported lower anxiety levels and improved quality of life metrics compared to those on standard treatment.
Case Study 3: Neuroprotection in Alzheimer’s Disease Models
Research involving animal models of Alzheimer's disease revealed that N-cyclobutyloxan-4-amine hydrochloride administration led to a reduction in amyloid-beta plaques and improved cognitive function, highlighting its potential role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
